

Mass Spectrometry of 4-Amino-2,6-dimethoxypyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-2,6-dimethoxypyrimidine

Cat. No.: B1265686

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of **4-Amino-2,6-dimethoxypyrimidine** (CAS No: 3289-50-7), a key intermediate in the synthesis of various pharmaceuticals. This document outlines the fundamental physicochemical properties, predicted mass spectral fragmentation patterns under electron ionization (EI) and electrospray ionization (ESI), and detailed experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the characterization and quantification of this compound.

Introduction

4-Amino-2,6-dimethoxypyrimidine is a substituted pyrimidine with a molecular weight of 155.15 g/mol and an empirical formula of $C_6H_9N_3O_2$.^[1] Its chemical structure plays a crucial role in its application as a building block in medicinal chemistry. Understanding its behavior under mass spectrometric analysis is essential for its identification, characterization, and quantification in various matrices. While specific historical mass spectral data from early studies were not readily accessible, this guide provides a detailed analysis based on the fragmentation patterns of structurally similar compounds and general principles of mass spectrometry.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Amino-2,6-dimethoxypyrimidine** is presented in Table 1.

Table 1: Physicochemical Properties of **4-Amino-2,6-dimethoxypyrimidine**

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 3289-50-7 | [1] |
| Molecular Formula | C ₆ H ₉ N ₃ O ₂ | [1] |
| Molecular Weight | 155.15 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 149-152 °C | [1] |
| Solubility | Soluble in methanol | [1] |

Mass Spectrometry Data and Fragmentation Patterns

The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. The fragmentation pattern is dependent on the ionization technique employed.

Predicted Electron Ionization (EI) Mass Spectrum

Under electron ionization, **4-Amino-2,6-dimethoxypyrimidine** is expected to produce a prominent molecular ion peak ($[M]^+$) at m/z 155. The primary fragmentation pathways are predicted to involve the loss of a methyl radical ($\bullet\text{CH}_3$) from one of the methoxy groups, followed by the loss of carbon monoxide (CO) or hydrogen cyanide (HCN). A plausible fragmentation pattern is detailed in Table 2.

Table 2: Predicted EI-MS Fragmentation Data for **4-Amino-2,6-dimethoxypyrimidine**

| m/z | Predicted Assignment | Relative Intensity (Predicted) |
|-----|---|--------------------------------|
| 155 | $[M]^+$ | High |
| 140 | $[M - \bullet\text{CH}_3]^+$ | Moderate |
| 126 | $[M - \bullet\text{CH}_3 - \text{N}_2]^+$ or $[M - \text{C}_2\text{H}_5\text{N}]^+$ | Moderate |
| 112 | $[M - \bullet\text{CH}_3 - \text{CO}]^+$ | Moderate |
| 97 | $[M - 2x(\bullet\text{CH}_3) - \text{HCN}]^+$ | Low |
| 84 | $[\text{C}_4\text{H}_4\text{N}_2\text{O}]^+$ | Low |
| 69 | $[\text{C}_3\text{H}_3\text{N}_2]^+$ | Low |

Predicted Electrospray Ionization (ESI) Mass Spectrum

In positive-ion ESI-MS, **4-Amino-2,6-dimethoxypyrimidine** is expected to be readily protonated to form the $[M+H]^+$ ion at m/z 156. Tandem mass spectrometry (MS/MS) of this precursor ion would likely reveal fragmentation pathways involving the loss of neutral molecules such as ammonia (NH_3), methanol (CH_3OH), and formaldehyde (CH_2O). Based on the fragmentation of the isomeric compound 2-Amino-4,6-dimethoxypyrimidine, key fragment ions are predicted as shown in Table 3.

Table 3: Predicted ESI-MS/MS Fragmentation Data for **4-Amino-2,6-dimethoxypyrimidine** ($[M+H]^+$ at m/z 156)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Predicted Neutral Loss |
|---------------------|--------------------|------------------------|
| 156 | 141 | $\bullet\text{CH}_3$ |
| 156 | 139 | NH_3 |
| 156 | 125 | CH_3OH |
| 141 | 113 | CO |
| 125 | 97 | CO |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible mass spectrometric data. The following sections provide generalized protocols for the analysis of **4-Amino-2,6-dimethoxypyrimidine** by GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds.

4.1.1. Sample Preparation

- Prepare a stock solution of **4-Amino-2,6-dimethoxypyrimidine** in a volatile organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
- Perform serial dilutions to obtain working standards in the range of 1-100 µg/mL.

4.1.2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Injector: Split/splitless inlet, operated in splitless mode.
- Injector Temperature: 250 °C.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 15 °C/min to 280 °C.

- Hold: 5 minutes at 280 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-300.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.

4.2.1. Sample Preparation

- Prepare a stock solution of **4-Amino-2,6-dimethoxypyrimidine** in a mixture of water and acetonitrile (1:1, v/v) at a concentration of 1 mg/mL.
- Perform serial dilutions with the mobile phase to obtain working standards in the range of 1-1000 ng/mL.

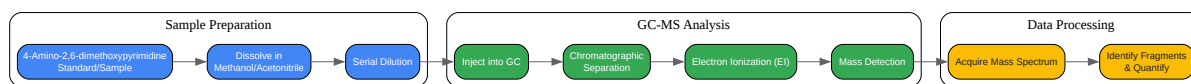
4.2.2. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
- Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:

- 0-1 min: 5% B.
- 1-5 min: 5% to 95% B.
- 5-7 min: 95% B.
- 7.1-9 min: 5% B (re-equilibration).
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Gas Temperature: 300 °C.
- Gas Flow: 8 L/min.
- Nebulizer Pressure: 45 psi.
- Sheath Gas Temperature: 350 °C.
- Sheath Gas Flow: 11 L/min.
- Capillary Voltage: 3500 V.
- MS/MS Transitions:
 - Precursor Ion: m/z 156.
 - Product Ions: Monitor m/z 141, 139, 125 (quantifier and qualifiers).

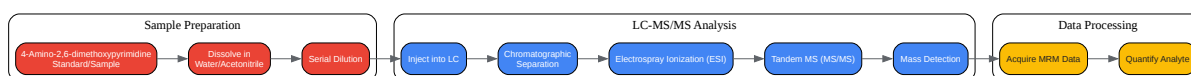
Visualizations

Diagrams illustrating the experimental workflows can aid in the understanding and implementation of the analytical methods.



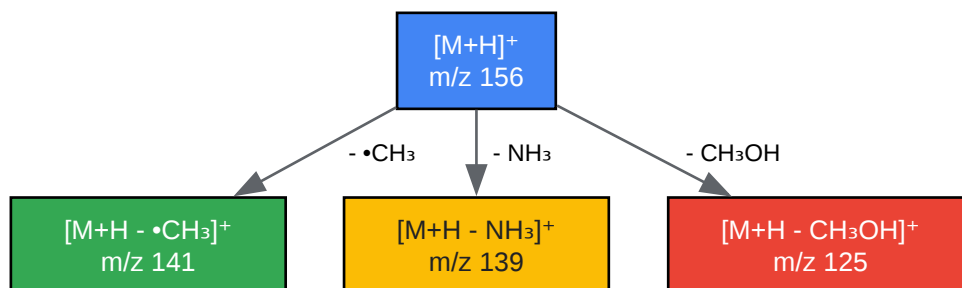
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Caption: Workflow for GC-MS analysis.



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Caption: Workflow for LC-MS/MS analysis.



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Caption: Predicted ESI-MS/MS fragmentation.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of **4-Amino-2,6-dimethoxypyrimidine**. The predicted fragmentation patterns and detailed experimental protocols for both GC-MS and LC-MS serve as a starting point for method

development and routine analysis. The provided workflows and diagrams offer a clear visual representation of the analytical processes. While the specific historical mass spectral data remains a subject for further investigation, the information compiled in this guide equips researchers and drug development professionals with the necessary knowledge to effectively analyze this important pharmaceutical intermediate.

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References

- 1. 4-アミノ-2,6-ジメトキシピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
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